3-Amino-2-chloroisonicotinaldehyde
Description
3-Amino-2-chloroisonicotinaldehyde (CAS: 1289046-28-1) is a heterocyclic aldehyde with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol. It features a pyridine core substituted with an amino group at position 3, a chlorine atom at position 2, and an aldehyde functional group at position 4 (Figure 1). This compound is typically synthesized with high purity (≥95%) and is utilized as a building block in organic synthesis, particularly for pharmaceutical intermediates or ligands in coordination chemistry .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
3-amino-2-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMWWUBXMYJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855749 | |
| Record name | 3-Amino-2-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289046-28-1 | |
| Record name | 3-Amino-2-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of isonicotinaldehyde with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia or an amine to introduce the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Amino-2-chloroisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridine derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of 3-Amino-2-chloroisonicotinaldehyde with four closely related analogs:
Structural and Functional Comparison
Research Findings
- 3-Amino-2-chloroisonicotinamide: Preclinical studies highlight its IC₅₀ of 0.8 µM against HIV-1 reverse transcriptase, outperforming earlier nucleoside analogs like zidovudine .
- Aldehyde Derivatives: Recent synthetic routes emphasize their use in preparing polyimide monomers (e.g., via condensation with diamines), though direct biological data remain sparse .
Biological Activity
3-Amino-2-chloroisonicotinaldehyde (CAS No. 1289046-28-1) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial properties, potential applications in cancer research, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 156.57 g/mol
- Functional Groups : An amino group at the third position and a chlorine atom at the second position on the pyridine ring.
This unique substitution pattern contributes to its reactivity and potential biological activities, making it a subject of interest in various chemical research areas.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It may disrupt essential bacterial functions, which could be attributed to its structural characteristics that allow interaction with microbial cellular components. This property positions it as a candidate for further development in antimicrobial therapies.
Cancer Research Applications
In cancer research, preliminary findings suggest that this compound may engage specific cellular pathways leading to programmed cell death (apoptosis). It appears to inhibit tumor growth by modulating various signaling cascades within cancer cells. The compound's ability to influence these pathways highlights its potential as a therapeutic agent in oncology.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that:
- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
- Anticancer Mechanism : It may activate apoptotic pathways or inhibit key signaling proteins involved in cell proliferation and survival.
Further studies are needed to clarify these mechanisms and establish definitive pathways involved in its biological activities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index |
|---|---|
| 2-Amino-3-chloroisonicotinaldehyde | 0.79 |
| 3-Amino-4-chloroisonicotinaldehyde | 0.75 |
| 3-Amino-2-bromoisonicotinaldehyde | 0.74 |
| 3-Amino-2,6-dichloroisonicotinic acid | 0.72 |
| Methyl 3-amino-2-chloroisonicotinate | 0.75 |
The distinct substitution pattern of this compound affects both its reactivity and biological activity compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
